Isopentylamine

Catalog No.
S606355
CAS No.
107-85-7
M.F
C5H13N
M. Wt
87.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopentylamine

CAS Number

107-85-7

Product Name

Isopentylamine

IUPAC Name

3-methylbutan-1-amine

Molecular Formula

C5H13N

Molecular Weight

87.16 g/mol

InChI

InChI=1S/C5H13N/c1-5(2)3-4-6/h5H,3-4,6H2,1-2H3

InChI Key

BMFVGAAISNGQNM-UHFFFAOYSA-N

SMILES

CC(C)CCN

Solubility

Soluble in water, propylene glycol, glycerin, oils
Soluble (in ethanol)

Synonyms

Isopentylamine; Propylamine, 3,3-dimethyl-; 1-Amino-3-methylbutane; 2-(2-Isopropyl)ethylamine; 3-Methyl-1-butanamine; 3-Methyl-n-butylamine; 3-Methylbutanamine; 3-Methylbutylamine; Isovalerylamine; Leucamine; Monoisoamylamine; Monoisopentylamine; NSC

Canonical SMILES

CC(C)CCN

Potential Applications in Research

Neuroscience Research:

Isopentylamine has been investigated for its potential role in various neurological functions. Studies have shown that it can act as a neuromodulator, influencing the activity of certain neurotransmitters in the brain []. Specifically, research suggests isopentylamine may interact with the dopamine and serotonin systems, potentially impacting processes like learning, memory, and mood regulation. However, further research is needed to fully understand its specific effects and potential therapeutic applications.

Antibacterial Activity:

Isopentylamine exhibits some antibacterial activity, particularly against gram-positive bacteria []. This suggests it may have potential as a future antimicrobial agent, although further research is necessary to determine its efficacy and safety profile.

Chemical Intermediate:

Isopentylamine is also used as a chemical intermediate in the synthesis of various other organic compounds, including pharmaceuticals, dyes, and pesticides [].

Origin and Significance in Research

Isopentylamine is found naturally in various plants and animals. It contributes to the characteristic flavors and aromas of certain fruits like cheeses and mushrooms [1]. In scientific research, isopentylamine serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agricultural chemicals [2]. It's also used in proteomic research to study protein-protein interactions [3].

Citation:

  • [1] Leucine, isoleucine, and valine. (n.d.). Sigma-Aldrich
  • [2] Isopentylamine = 98 107-85-7. (n.d.). Sigma-Aldrich
  • [3] Isopentylamine | CAS 107-85-7 | SCBT - Santa Cruz Biotechnology.

Molecular Structure Analysis

Isopentylamine has a five-carbon chain with a methyl group branched at the third carbon. An amine group (NH2) is attached to the first carbon. This structure can be represented by the following formula: (CH3)2CHCH2CH2NH2.

Key features:

  • Primary amine: The amine group is attached to a single carbon atom.
  • Branched chain: The presence of the methyl group creates a branched structure.

Notable aspects:

The relatively simple structure of isopentylamine allows it to participate in various chemical reactions due to the reactivity of the amine group. The branched chain can influence its physical properties like solubility.


Chemical Reactions Analysis

Synthesis

Isopentylamine can be synthesized through several methods, including:

  • Reductive amination of 3-methylbutyraldehyde with ammonia [1].

Balanced chemical equation:

CH3CH2CH(CH3)CHO + NH3 + H2 -> CH3CH2CH(CH3)CH2NH2 + H2O

Citation:

  • [1] Isopentylamine = 98 107-85-7. (n.d.). Sigma-Aldrich

Decomposition:

Under high temperatures, isopentylamine can decompose into smaller molecules like ammonia, alkenes, and alkanes. The specific products depend on the reaction conditions.

Other reactions:

Isopentylamine can undergo various reactions typical of primary amines, including:

  • Acylation: Reacting with carboxylic acids to form amides.
  • Alkylation: Reacting with alkylating agents to form secondary or tertiary amines.

These reactions are valuable in organic synthesis for creating more complex molecules.


Physical And Chemical Properties Analysis

  • Molecular formula: C5H13N
  • Molecular weight: 87.16 g/mol
  • Melting point: -60 °C [1]
  • Boiling point: 131 °C [1]
  • Solubility: Soluble in water, organic solvents like ethanol and ether [1]
  • Appearance: Colorless liquid with an ammonia-like odor [1]

Citation:

  • [1] Isopentylamine 99 107-85-7 - Sigma-Aldrich

Physical Description

Colourless or very pale straw-Coloured mobile liquid; Ammoniacal aroma

XLogP3

1

Boiling Point

96.0 °C

Density

0.747-0.753

UNII

LPO0L33SHY

Related CAS

541-23-1 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 1446 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (11.07%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (95.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (99.93%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.93%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

107-85-7

Wikipedia

Isoamylamine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1-Butanamine, 3-methyl-: ACTIVE

Dates

Modify: 2023-08-15

Isoamylamine Induces B16-F1 Melanoma Cell Autophagy by Upregulating the 5' Adenosine Monophosphate-Activated Protein Pathway

Yen-Chun Peng, Soo-Ray Wang, Yi-Fang Lai, Nu-Man Tsai, Keh-Liang Lin, Shyh-Jye Lin, Tzi-Peng Yang
PMID: 33617363   DOI: 10.1089/jmf.2020.4777

Abstract

Isoamylamine (IA) is an aliphatic monoamine molecule present in cheese, eggs, and wine. It belongs to the family of polyamines and also can be synthesized endogenously. It has been known that regulation of polyamines in cells is related to cell cycle and tumor formation. Malignant melanoma is difficult to treat and easily resistant to chemotherapy/radiotherapy through autophagy. In this study, we aim to clarify whether IA has a growth control effect on melanoma tumor cells and the regulatory mechanism. We treated B16-F1 melanoma cells with IA at concentrations of 0, 200, 400, and 600 ppm for 24 h. The 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) assay was checked for cell viability and results showed that IA has an inhibitory effect on B16-F1 melanoma cells. The signaling molecules, which included Raf/MEK/ERK, were activated, while MSK1 and protein kinase B (AKT) were suppressed. Autophagy was also confirmed to be induced by IA. The acridine orange stain-positive cells were increased and BECN-1/LC3 upregulated. The data also showed that the autophagy regulatory molecule, 5'-adenosine monophosphate-activated protein kinase (AMPK), was induced after IA treatment, so we used dorsomorphin to inhibit AMPK and found that it could suppress autophagy. In conclusion, IA has an effect of inducing autophagy in B16-F1 cells and it is regulated through AMPK.


Removal of biogenic amines from hydroalcoholic solutions by functionalized silica

Juan José Rodríguez-Bencomo, Ahmad Mehdi
PMID: 31253341   DOI: 10.1016/j.foodchem.2019.125027

Abstract

The structure and the cation-exchange functional groups of hybrid silica materials were evaluated for the effective detoxification of hydroalcoholic solutions containing eight toxic biogenic amines (BA) usually found in fermented beverages. Results show the effectiveness of the removal is related to the number of amino functions in the extracted molecule, retention by the solid being more effective in the case of multiple amino groups, since retention is stabilized through interaction with the material surface at several points. BA with one amino function (isoamylamine, tyramine, β-phenylethylamine), in general, showed a weak retention by the solids. For BA with more than two amine groups (spermine, spermidine), the removal rate was close to 100% for all studied materials. For histamine, cadaverine and putrescine, the removal percentages were higher with a lamellar structured sulfonic acid functionalized material and with bifunctional materials (SBA-15 type and macroporous) containing sulfonic/phosphonic acid groups obtained by co-condensation sol-gel route.


Isopentylamine is a novel defence compound induced by insect feeding in rice

Takako Aboshi, Chiaki Iitsuka, Ivan Galis, Masayoshi Teraishi, Marina Kamo, Ayami Nishimura, Atsushi Ishihara, Naoki Mori, Tetsuya Murayama
PMID: 33034373   DOI: 10.1111/pce.13902

Abstract

Plants produce a broad variety of defensive metabolites to protect themselves against herbivorous insects. Although polyamines have been implicated in various responses to abiotic and biotic stress, there have been no studies focused on amines in response to insect herbivory. By screening for bioactive amines, we identified isopentylamine as a novel type of herbivory-induced compound in rice leaves, which was derived from the amino acid leucine in stable isotope labelling experiments. Accumulation of isopentylamine increased during herbivory by the brown planthopper (Nilaparvata lugens, BPH) and the rice-feeding armyworm (Mythimna loreyi), as well as in response to treatment with the plant hormone, jasmonic acid. Likewise, isopentylamine accumulation was compromised in rice jasmonate biosynthesis mutants, hebiba and Osjar1. In bio-assays, BPH insects feeding on rice seedlings submerged in 50 mg/L isopentylamine solution had a higher mortality compared with BPH feeding on seedlings submerged in water. Notably, the rice leaves submerged in 50 mg/L solution showed the endogenous concentrations of isopentylamine similar to that induced by BPHs. These results suggest that isopentylamine functions as a new type of plant defence metabolite that is rapidly induced by herbivore attack and deters insect herbivores in rice.


Novel Function of Isoamylamine Improves Survival in Endotoxemic Mice by Ameliorating Coagulopathy and Attenuating MMP-9 Expression Through p-ERK/p-p38 Signaling at Early Stage

Yong-Ren Yen, Yu-Hsun Wang, Lina Wang, Lien-Cheng Chen, Fung-Jou Lu, Soo-Ray Wang
PMID: 27841846   DOI: 10.1097/SHK.0000000000000786

Abstract

When a host suffers endotoxemic shock or septic shock, it results in many symptoms including disseminated intravascular coagulation (DIC). Septic shock (SS) causes coagulation time to decrease and then gradually increase, finally becoming prolonged and giving rise to DIC. Isoamylamine (IA) is one of the main components of grape products and can improve the survival rate of endotoxin lipopolysaccharide (LPS)-induced endotoxemic shock. The aim of this study was to elucidate if IA ameliorates coagulopathy in the early phase of LPS-induced damage. We studied the effects of IA on the coagulation system of extrinsic (prothrombin time [PT]) and intrinsic (activated partial thromboplastin time [aPTT]) pathways. PT and aPTT were tested in plasma drawn from mice following intraperitoneal (IP) injection of 1 mL of 1,000 ppm IA after LPS administration. Shortened PT was ameliorated by 1,000 ppm IA 1 h after LPS administration, but there was no effect on aPTT. In conclusion, IA 1,000 ppm partially intervenes in the early phase of LPS-induced damage, shortening plasma PT 1 h after LPS treatment in mice. Furthermore, we found 1,000 ppm IA also could attenuate MMP-9 expression through p-ERK/p-p38 signaling in mice hepatocyte extracts. This study focused on the effects of IA on blood coagulation function and inflammatory proteins. In the current situation of absence of effective treatment for SS, IA can increase survival rate and may offer another choice of patient avoiding causing death during endotoxemic shock.


Effects of enzyme inducers and inhibitor on the pharmacokinetics of intravenous 2-(allylthio)pyrazine, a new chemoprotective agent, in rats

S Bu, Y Kim, S Kim, M Lee
PMID: 11180194   DOI: 10.1002/1099-081x(200005)21:4<157::aid-bdd226>3.0.co;2-c

Abstract

In order to find what types of hepatic cytochrome P450 (CYP) isozymes are involved in the metabolism of 2-(allylthio)pyrazine (2-AP) in rats, enzyme inducers, such as phenobarbital, 3-methylcholanthrene, dexamethasone, or isoniazid, and an enzyme inhibitor, such as SKF 525-A were pretreated. After 1-min intravenous administration of 2-AP, 50 mg/kg, to rats pretreated with SKF 525-A (a non-specific CYP inhibitor in rats), the plasma concentrations were significantly higher, and the area under plasma concentration-time curve from time zero to time infinity (AUC) was significantly greater (1365 compared with 1034 microg min/mL) as a result of significantly slower total body clearance (Cl) (36.6 compared with 48.3 mL/min/kg) than those in control rats, indicating that 2-AP was metabolized by CYP isozymes. After 1-min intravenous administration of 2-AP, 50 mg/kg, to rats pretreated with dexamethasone (an inducer of CYP3A in rats), phenobarbital (an inducer of CYP2B1/2, 2C6, 2C7, and 3A1/2 in rats), and 3-methylcholanthrene (an inducer of CYP1A1/2 and 2A1 in rats), the plasma concentrations were significantly lower, and AUC was significantly smaller (27, 41 and 60% decrease, respectively, compared with respective control rats) owing to faster Cl [37 (p>0.05), 70 (p<0.001), and 150% (p<0.001) increase, respectively, compared with respective control rats].


The deamination of isoamylamine by monamine oxidase in mitochondrial preparations from rat liver and heart: a comparison with phenylethylamine

E M Peers, G A Lyles, B A Callingham
PMID: 7387726   DOI: 10.1016/0006-2952(80)90402-5

Abstract




Seasonal changes in plasma concentrations of cecum-derived amines in clinically normal ponies and ponies predisposed to laminitis

Simon R Bailey, Lisa M Katz, Yoel Berhane, Tim Samuels, Nicholas De Brauvere, Celia M Marr, Jonathan Elliott
PMID: 13677391   DOI: 10.2460/ajvr.2003.64.1132

Abstract

To measure concentrations of amines formed in the cecum of clinically normal ponies, determine amine concentrations in plasma samples collected in spring and winter, and compare concentrations of amines and serotonin in plasma samples obtained from clinically normal ponies and ponies predisposed to laminitis.
Cecal contents obtained from 10 ponies euthanatized at an abattoir and blood samples obtained from 42 adult ponies.
Cecal contents were assayed for amines by high-performance liquid chromatography (HPLC). Blood samples were collected at various times of the year from 20 ponies predisposed to acute laminitis and 22 clinically normal ponies. Plasma serotonin concentration was measured by HPLC, and tryptamine (TRP), tyramine (TYR), phenylethylamine (PEA), and isoamylamine (IAA) were measured by liquid chromatography-mass spectrometry.
15 amines were identified in cecal contents. Plasma TRP, TYR, PEA, and IAA concentrations ranged from 10pM to 100nM in both groups of ponies. Plasma concentrations of serotonin or other amines did not differ between clinically normal ponies and those predisposed to laminitis; however, significantly higher concentrations of TRP, PEA, and IAA were found in samples obtained in the spring, compared with winter samples.
Various amines are found in the cecum of ponies, several of which can be detected in the plasma. Concentrations increase significantly in the spring and may reach concentrations close to the threshold for causing vasoconstriction. Release of amines from the cecum into the systemic circulation may contribute to hemodynamic disturbances in horses and ponies with acute laminitis.


Gas chromatographic analysis of bacterial amines as their free bases

A Tavakkol, D B Drucker
PMID: 6348058   DOI: 10.1016/s0378-4347(00)84406-0

Abstract

Columns of Chromosorb 103, Tenax-GC, Amine 220 plus potassium hydroxide on Chromosorb W, and Carbowax 20M plus potassium hydroxide on Chromosorb W were compared for their ability to separate bacterial amines as their free bases in aqueous solution. A 1.52 m X 0.6 cm O.D. column of Chromosorb 103 separated eleven amines when operated isothermally at 185 degrees C. A further four high-boiling amines could be separated at 240 degrees C. The other packings separated only eight amines isothermally, except for Tenax-GC which separated seven of the free bases. Chromosorb 103 performed less well than Carbowax 20 M plus potassium hydroxide with respect to number of plates or peak resolution. The maximum number of amines separated, thirteen, required Chromosorb 103 programmed from 170 degrees C to 230 degrees C at 3 degrees C min-1 after an initial holding time of 20 min. It was possible tentatively to identify amines in culture supernatant fluid of Proteus mirabilis, viz. ethylamine, isobutylamine and isoamylamine, after direct injection of culture supernatant fluid.


High-precision position-specific isotope analysis of 13C/12C in leucine and methionine analogues

Gavin L Sacks, J Thomas Brenna
PMID: 14710830   DOI: 10.1021/ac0344889

Abstract

We report an automated method for high-precision position-specific isotope analysis (PSIA) of carbon in amino acid analogues. Carbon isotope ratios are measured for gas-phase pyrolysis fragments from multiple sources of 3-methylthiopropylamine (3MTP) and isoamylamine (IAA), the decarboxylated analogues of methionine and leucine, using a home-built gas chromatography (GC)-pyrolysis-GC preparation system coupled to a combustion-isotope ratio mass spectrometry system. Over a temperature range of 620-900 degrees C, the characteristic pyrolysis products for 3MTP were CH4, C2H6, HCN, and CH3CN and for IAA products were propylene, isobutylene, HCN, and CH3CN. Fragment origin was confirmed by 13C-labeling, and fragments used for isotope analysis were generated from unique moieties with > 95% structural fidelity. Isotope ratios for the fragments were determined with an average precision of SD(delta13C) < 0.3% per thousand, and relative isotope ratios of fragments from different sources were determined with an average precision of SD(delta(delta)13C) < 0.5% per thousand. Delta(delta)13C values of fragments were invariant over a range of pyrolysis temperatures. The delta(delta)13C of complementary fragments in IAA was within 0.8% per thousand of the delta(delta)13C of the parent compounds, indicating that pyrolysis-induced isotopic fractionation is effectively taken into account with this calibration procedure. Using delta(delta)13C values of fragments, delta(delta)13C values were determined for all four carbon positions of 3MTP and for C1, C2, and the propyl moiety of IAA, either directly or indirectly by mass balance. Large variations in position-specific isotope ratios were observed in samples from different commercial sources. Most dramatically, two 3MTP sources differed by 16.30% per thousand at C1, 48.33% per thousand at C2, 0.37% per thousand at C3, and 5.36% per thousand at C(methyl). These PSIA techniques are suitable for studying subtle changes in intramolecular isotope ratios due to natural processes.


Agonists for 13 trace amine-associated receptors provide insight into the molecular basis of odor selectivity

David M Ferrero, Daniel Wacker, Miguel A Roque, Maude W Baldwin, Raymond C Stevens, Stephen D Liberles
PMID: 22545963   DOI: 10.1021/cb300111e

Abstract

Trace amine-associated receptors (TAARs) are vertebrate olfactory receptors. However, ligand recognition properties of TAARs remain poorly understood, as most are "orphan receptors" without known agonists. Here, we identify the first ligands for many rodent TAARs and classify these receptors into two subfamilies based on the phylogeny and binding preference for primary or tertiary amines. Some mouse and rat orthologs have similar response profiles, although independent Taar7 gene expansions led to highly related receptors with altered ligand specificities. Using chimeric TAAR7 receptors, we identified an odor contact site in transmembrane helix III that functions as a selectivity filter. Homology models based on the β(2) adrenergic receptor structure indicate spatial proximity of this site to the ligand. Gain-of-function mutations at this site created olfactory receptors with radically altered odor recognition properties. These studies provide new TAAR ligands, valuable tools for studying receptor function, and general insights into the molecular pharmacology of G protein-coupled receptors.


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